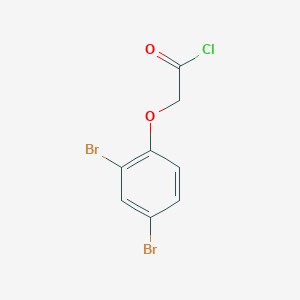

(2,4-Dibromophenoxy)acetyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenoxy)acetyl chloride typically involves the reaction of 2,4-dibromophenol with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,4-Dibromophenol+Acetyl chloride→(2,4-Dibromophenoxy)acetyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dibromophenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form and hydrochloric acid.

Friedel-Crafts acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as or in the presence of a base like .

Hydrolysis: Water or aqueous solutions under mild conditions.

Friedel-Crafts acylation: Aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride .

Major Products:

Nucleophilic substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 2,4-dibromophenoxyacetic acid.

Friedel-Crafts acylation: Acylated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2,4-Dibromophenoxy)acetyl chloride serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity as an acyl chloride allows it to participate in nucleophilic acyl substitution reactions, facilitating the formation of amides and esters. This property is critical in developing various chemical compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its ability to modify biological activity through structural changes. For instance, derivatives of this compound have been investigated for their anticancer properties and other therapeutic effects. Studies indicate that modifications can enhance the efficacy and selectivity of drugs targeting specific diseases .

Proteomics Research

In proteomics, this compound is utilized as a reagent to study protein interactions and functions. Its ability to selectively modify amino acids allows researchers to probe protein structures and dynamics, contributing to a better understanding of cellular processes and disease mechanisms.

Anticancer Activity

Research has demonstrated that certain derivatives of this compound exhibit significant anticancer properties. In one study, a series of compounds derived from this chlorinated acetyl compound were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that modifications at specific positions on the aromatic ring could enhance anticancer activity significantly .

Antimicrobial Properties

Another case study explored the antimicrobial potential of this compound derivatives against various pathogens. The findings revealed that specific structural features contributed to increased antimicrobial efficacy, suggesting that this compound could be a lead structure for developing new antibiotics.

Wirkmechanismus

The mechanism of action of (2,4-Dibromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the acetyl chloride group, followed by the elimination of hydrochloric acid .

Vergleich Mit ähnlichen Verbindungen

- (2,4-Dichlorophenoxy)acetyl chloride

- (2,4-Difluorophenoxy)acetyl chloride

- (2,4-Dimethylphenoxy)acetyl chloride

Comparison:

- Reactivity: (2,4-Dibromophenoxy)acetyl chloride is more reactive than its chloro and fluoro counterparts due to the electron-withdrawing effect of bromine atoms.

- Applications: While all these compounds can be used as acylating agents, this compound is preferred in certain applications due to its higher reactivity and the specific properties imparted by the bromine atoms .

Biologische Aktivität

(2,4-Dibromophenoxy)acetyl chloride, a chemical compound with the formula CHBrClO, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and relevant studies associated with this compound.

Antimicrobial Activity

Research has indicated that this compound exhibits broad-spectrum antimicrobial activity . A study highlighted that derivatives of dibromophenoxy compounds have shown effectiveness against various pathogens, including resistant bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Antitumor Activity

Another significant area of interest is the anticancer potential of this compound. A synthesis study indicated that derivatives of this compound could act as potential anti-tumor agents, particularly in inhibiting the growth of cancer cells through apoptosis induction . The compound's ability to modify cellular pathways linked to cancer progression has been a focal point in recent research.

Case Studies

- In Vitro Studies :

- Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 285.43 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (requires handling precautions) |

Research Findings

- Synthesis and Evaluation : The synthesis of this compound typically involves the reaction of 2,4-dibromophenol with acetyl chloride under controlled conditions to yield high purity products .

- Mechanism of Action : Preliminary studies suggest that the biological activity may be attributed to the electrophilic nature of the acetyl chloride group, which can react with nucleophiles in microbial cells or cancerous tissues, leading to cellular damage or death .

Eigenschaften

IUPAC Name |

2-(2,4-dibromophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJOJUXBOIRTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566867 | |

| Record name | (2,4-Dibromophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-07-1 | |

| Record name | 2-(2,4-Dibromophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dibromophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.